molecular formula C15H15N3O3S B2856667 4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 898444-28-5

4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

Cat. No. B2856667
CAS RN: 898444-28-5
M. Wt: 317.36
InChI Key: WOUKUJYOCWOUCZ-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinone, which is a class of organic compounds known for their pharmaceutical properties . The presence of a nitrobenzyl group and a thioether linkage suggests potential reactivity and biological activity.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or substitution reactions involving amines, carbonyl compounds, and halides .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple functional groups. The quinazolinone core is a bicyclic structure with a nitrogen atom in each ring. The nitrobenzyl group is likely to contribute to the compound’s reactivity .


Chemical Reactions Analysis

The nitro group in the nitrobenzyl moiety could potentially undergo reduction reactions to form an amine. The thioether linkage might also participate in oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For instance, the presence of a nitro group could increase the compound’s polarity and reactivity .

Scientific Research Applications

Catalysis

The structural similarity of this compound to 4-nitrophenol suggests potential use in catalysis4-nitrophenol reduction to 4-aminophenol is a model reaction to assess the catalytic activity of metallic nanoparticles . This process is significant in industrial water treatment and synthetic pathways. The compound could serve as a catalyst or a catalyst support material in similar reactions, enhancing the rate or selectivity of chemical transformations.

Spectroscopic Analysis

Compounds with a 4-nitrobenzyl moiety have been used in spectroscopic methods for the determination of phosgene . Phosgene is a highly toxic gas, and sensitive detection methods are crucial for environmental monitoring and industrial safety. The subject compound could be employed in developing new spectroscopic assays or improving existing ones.

Environmental Science

In environmental science, derivatives of 4-nitrobenzyl have been studied for their role in the catabolism of 4-nitrotoluene by bacteria . This process is part of bioremediation strategies to clean up nitroaromatic compounds, which are common pollutants. The compound could be investigated for its biodegradability or as a model to study microbial degradation pathways.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Future Directions

The compound could be of interest in pharmaceutical research due to the biological activity associated with quinazolinones and nitrobenzyl compounds. Further studies could explore its potential uses in medicine .

properties

IUPAC Name

4-[(4-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-15-16-13-4-2-1-3-12(13)14(17-15)22-9-10-5-7-11(8-6-10)18(20)21/h5-8H,1-4,9H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUKUJYOCWOUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

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